molecular formula C17H21N3O6S B4113649 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide

Cat. No. B4113649
M. Wt: 395.4 g/mol
InChI Key: FFADDDIFFFDUSY-UHFFFAOYSA-N
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Description

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMSO-2-EH, and it is synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins, which could lead to its potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMSO-2-EH are still being investigated. However, studies have shown that this compound has the ability to induce apoptosis, inhibit angiogenesis, disrupt protein-protein interactions, and modulate ion channels. These effects could have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide in lab experiments include its potential as an anticancer agent, modulator of protein-protein interactions, and modulator of ion channels. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide. These include:
1. Further investigation of its potential as an anticancer agent, including its ability to induce apoptosis and inhibit angiogenesis.
2. Further investigation of its potential as a modulator of protein-protein interactions, including its ability to disrupt protein-protein interactions.
3. Further investigation of its potential as a modulator of ion channels, including its ability to modulate the activity of ion channels.
4. Investigation of its potential applications in other fields, including neurology and immunology.
5. Development of new therapeutic agents based on the structure of 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide.
Conclusion:
In conclusion, 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has the ability to induce apoptosis, inhibit angiogenesis, disrupt protein-protein interactions, and modulate ion channels. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that DMSO-2-EH has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In biochemistry, DMSO-2-EH has been studied for its potential as a modulator of protein-protein interactions. Research has shown that this compound has the ability to disrupt protein-protein interactions, which could lead to the development of new therapeutic agents.
In pharmacology, DMSO-2-EH has been investigated for its potential as a modulator of ion channels. Studies have shown that this compound has the ability to modulate the activity of ion channels, which could lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-4-26-14-8-6-5-7-13(14)18-17(21)19-20-27(22,23)16-11-12(24-2)9-10-15(16)25-3/h5-11,20H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFADDDIFFFDUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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